Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate
Description
Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate (CAS: 65037-18-5) is a β-keto ester derivative featuring a 3-bromophenyl substituent at the 4-position of the dioxobutanoate backbone. Its molecular formula is C₁₂H₁₁BrO₄, with a molecular weight of 299.12 g/mol . The compound is synthesized via base-catalyzed condensation of diethyl oxalate with 3-acetylphenyl derivatives, followed by functionalization steps (e.g., hydrolysis, coupling) . It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive α,γ-diketone moiety and bromine substituent, which facilitates further derivatization .
Properties
IUPAC Name |
ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO4/c1-2-17-12(16)11(15)7-10(14)8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHJWELPDWMNRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(3-bromophenyl)-2,4-dioxobutanoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl groups in the dioxobutanoate moiety can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts such as palladium on carbon.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like tetrahydrofuran or diethyl ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or water.
Major Products Formed
Substitution: Products include substituted phenyl derivatives.
Reduction: Products include alcohol derivatives.
Oxidation: Products include carboxylic acid derivatives.
Scientific Research Applications
Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
Positional Isomers
- Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate (CAS: 473537-92-7): Bromine at the para position results in distinct electronic effects compared to the meta isomer. Molecular weight: 299.12 g/mol (identical to meta-bromo). Reported yields in synthesis: ~57–80% under microwave-assisted conditions, higher than meta-substituted analogs due to steric and electronic advantages . Applications: Used in Biginelli reactions for dihydropyrimidinone synthesis .
- Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate (CAS: 105986-54-7): Bromine at the ortho position introduces steric hindrance, reducing reactivity in coupling reactions. Limited commercial availability compared to meta/para isomers .
Chlorine and Fluorine Derivatives
- Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate (CAS: 93618-66-7): Molecular formula: C₁₂H₁₀Cl₂O₄; molecular weight: 289.11 g/mol. Higher reactivity in nucleophilic substitutions due to electron-withdrawing Cl groups . Purity: ≥96% .
- Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate (CAS: 741286-80-6): Fluorine’s electronegativity enhances metabolic stability in drug intermediates. Synthesized via hydroxylamine hydrochloride reactions .
Nitro-Substituted Analog
- Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (CAS: 54808-56-9): Strong electron-withdrawing nitro group increases electrophilicity at the α-carbon. Used in synthesizing fluorescent dyes and photoactive compounds .
Substituent Effects on Physical and Chemical Properties
Key Observations :
- Halogen position : Para-substituted bromo derivatives exhibit higher synthetic yields due to reduced steric hindrance .
- Electron-withdrawing groups (e.g., NO₂, Cl₂) enhance electrophilicity, favoring nucleophilic attacks .
- Heterocyclic substituents (e.g., furan) improve solubility and bioavailability in drug design .
Biological Activity
Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate is an organic compound classified as an ester, notable for its unique structure that includes a bromophenyl group and a dioxobutanoate moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₁BrO₄
- Molecular Weight : 299.117 g/mol
- CAS Number : 473537-92-7
The presence of the bromine atom in the aromatic ring significantly enhances the compound's reactivity and interaction with biological targets. The dioxobutanoate moiety allows for hydrolysis, which can release active acid forms that may influence various biochemical pathways.
This compound interacts with biological systems primarily through:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, including DNA gyrase, an essential enzyme in bacterial replication. This inhibition can lead to antibacterial effects.
- Modulation of Biochemical Pathways : The bromophenyl group facilitates π-π interactions with amino acids in proteins, influencing enzymatic activities and receptor binding.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably:
- Antibacterial Activity : Studies have shown that this compound can inhibit bacterial growth, with specific activity against Gram-positive and Gram-negative bacteria.
- Mechanism : The compound's interaction with DNA gyrase suggests a mechanism similar to that of fluoroquinolone antibiotics, which target bacterial DNA replication processes.
Anticancer Potential
Preliminary studies have explored the anticancer properties of this compound:
- Cell Line Studies : It has been evaluated against human cancer cell lines (e.g., MCF7 breast cancer cells) using assays such as Sulforhodamine B (SRB) to assess cytotoxicity.
- Results : Some studies suggest that the compound may exhibit selective cytotoxicity towards cancer cells while sparing normal cells.
Research Findings and Case Studies
Table 1 summarizes key findings from various studies on the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
